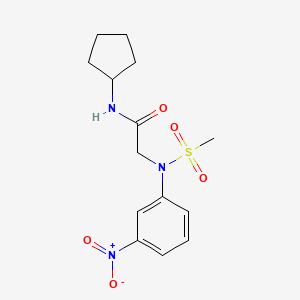

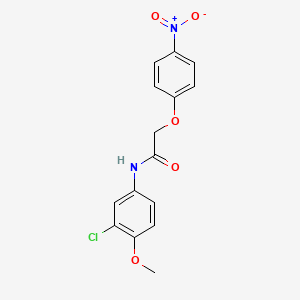

N-(2-furylmethyl)-6-methoxy-2-naphthalenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Compounds with a furylmethyl group, such as N-(2-furylmethyl)-2,2-dimethyltetrahydro-2H-pyran-4-amine , are often used in scientific research and industry. They can serve as building blocks for pharmaceuticals, reagents in organic synthesis, and tools for studying enzyme-catalyzed reactions.

Synthesis Analysis

The synthesis of furylmethyl compounds can involve various chemical reactions. For instance, a tris[N-(2-furylmethyl)-3-methoxy-salicylidenaminato]cobalt(III) complex was synthesized and characterized by single crystal X-ray diffraction analysis . Another study reported the synthesis of a 99mTc-N-2-(furylmethyl)iminodiacetic acid complex as a new renal radiopharmaceutical .Molecular Structure Analysis

The molecular structure of furylmethyl compounds can be analyzed using techniques like X-ray diffraction and density functional theory . These techniques can provide insights into the geometric structure of the compounds.Chemical Reactions Analysis

Furylmethyl compounds can participate in various chemical reactions. For example, 3-(2-furyl)acrylic acid and its derivatives were synthesized from carbohydrate-derived furfurals by chemical catalysis . Another study investigated the [3 + 2] cycloaddition reactions of N-methyl-C-(2-furyl) nitrone with maleimide derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of furylmethyl compounds can be determined using various analytical techniques. For example, N-(2-Furylmethyl)-N-hexadecylhexadecanamide has a molecular formula of C37H69NO2, an average mass of 559.949 Da, and a mono-isotopic mass of 559.532837 Da .科学的研究の応用

Antibacterial Activity

Furan derivatives, including our compound of interest, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria . The incorporation of the furan nucleus into drug design is a significant strategy in medicinal chemistry, aiming to combat microbial resistance. This resistance has become a global issue, rendering many antimicrobial medicines ineffective. The furan derivatives’ therapeutic efficacy has inspired the creation of innovative antibacterial agents.

Antifungal and Antiviral Uses

Apart from antibacterial applications, furan compounds also exhibit antifungal and antiviral activities . These properties make them valuable in the development of new treatments for fungal infections and viral diseases. The structural diversity of furan derivatives allows for the synthesis of various compounds with potential antifungal and antiviral efficacy.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of furan derivatives are well-documented. These compounds can be used to develop new medications that relieve pain and reduce inflammation, which are common symptoms in a variety of diseases .

Anticancer Potential

Furan derivatives have shown promise in anticancer research. Their ability to inhibit the growth of cancer cells makes them potential candidates for the development of new anticancer drugs . The research into these compounds continues to explore their efficacy and safety in cancer treatment.

Catalytic Organic Synthesis

In the field of organic synthesis, furan derivatives are used as intermediates in the synthesis of complex molecules. They play a crucial role in catalytic processes that lead to the formation of valuable chemical precursors . This application is essential for the advancement of green chemistry and sustainable practices in chemical manufacturing.

Biomass Conversion

Furan derivatives are also significant in the conversion of biomass into small-molecule platform compounds. This process is part of a broader effort to find sustainable alternatives to fossil fuels. The derivatives from furan, such as furfural and furfuryl alcohol, are efficiently catalyzed from biomass and have numerous applications in different industries .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(furan-2-ylmethyl)-6-methoxynaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-20-14-6-4-13-10-16(7-5-12(13)9-14)22(18,19)17-11-15-3-2-8-21-15/h2-10,17H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEQQBGYLHCXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(furan-2-yl)methyl]-6-methoxynaphthalene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclohexylpropanamide](/img/structure/B5705124.png)

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)

![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)

![1-(2-methoxyphenyl)-4-[(4-methylphenyl)acetyl]piperazine](/img/structure/B5705160.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)

![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)

![N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)